methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate is a complex organic compound characterized by the presence of a tert-butyl group, a dioxotetrahydropyrimidinyl moiety, and a hydroxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the hydroxybenzoate ester, followed by the introduction of the tert-butyl group and the dioxotetrahydropyrimidinyl moiety. Common reagents used in these reactions include tert-butyl chloride, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoate moiety can be oxidized to form quinones.
Reduction: The dioxotetrahydropyrimidinyl group can be reduced to tetrahydropyrimidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxybenzoate moiety can yield quinone derivatives, while reduction of the dioxotetrahydropyrimidinyl group can produce tetrahydropyrimidine compounds.
Scientific Research Applications
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxybenzoate moiety can interact with enzymes and receptors, while the dioxotetrahydropyrimidinyl group may influence biological activity through hydrogen bonding and other interactions. The tert-butyl group can affect the compound’s stability and solubility, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-tert-butyl-4-hydroxybenzoate
- Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-hydroxybenzoate
- Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-methoxybenzoate
Uniqueness
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the dioxotetrahydropyrimidinyl moiety provides opportunities for diverse chemical reactions and interactions.
Properties
Molecular Formula |
C16H20N2O5 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
methyl 3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-hydroxybenzoate |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)11-8-9(7-10(13(11)20)14(21)23-4)18-6-5-12(19)17-15(18)22/h7-8,20H,5-6H2,1-4H3,(H,17,19,22) |
InChI Key |
MSTKYWJHAINMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)OC)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.